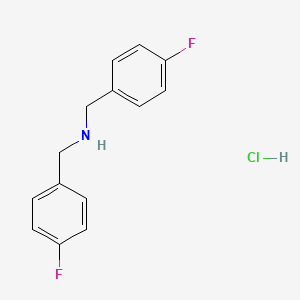

Bis-(4-fluoro-benzyl)-amine hydrochloride

Übersicht

Beschreibung

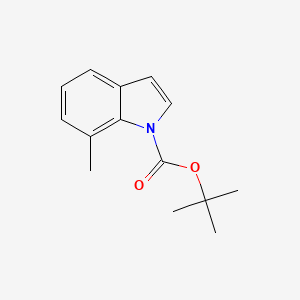

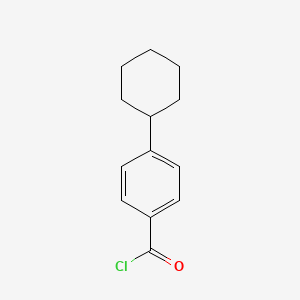

“Bis-(4-fluoro-benzyl)-amine hydrochloride” likely refers to a compound that contains two 4-fluorobenzyl groups attached to an amine (NH2), and it’s in the form of a hydrochloride salt . 4-Fluorobenzylamine, a component of this compound, is a building block for the synthesis of various compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 4-fluorobenzyl bromide with a suitable amine . The reaction conditions would need to be optimized for the specific amine used .Molecular Structure Analysis

The molecular structure would likely feature a central nitrogen atom bonded to two 4-fluorobenzyl groups and a hydrogen atom. The compound would exist as a hydrochloride salt, meaning there would be a chloride ion associated with the molecule .Chemical Reactions Analysis

4-Fluorobenzylamine, a component of this compound, is known to participate in various chemical reactions. For example, it can react with α- and γ-carboxyl groups of folic acid to yield 18 F-labeled folate . It’s also used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-fluorobenzylamine has a boiling point of 183 °C and a density of 1.095 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s used in various chemical reactions and synthesis processes.

- Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis process. The product details do not provide specific results or outcomes .

- Application Summary : This compound has been studied for its crystal structure .

- Methods of Application : The compound was studied using X-ray diffraction techniques to determine its crystal structure .

- Results or Outcomes : The Sn(IV) atom in this compound is situated in a distorted trans-octahedral geometry. The equatorial plane is defined by two chelating 4-phenyl-5-sulfanyl-idene-4,5-dihydro-1,3,4-thio-diazole-2-thiol-ate ligands. The apical positions are occupied by two C atoms of 4-fluoro-benzyl groups .

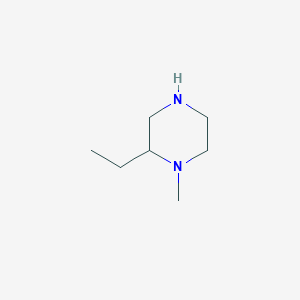

4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

Bis(4-fluoro-benz-yl)bis-(4-phenyl-5-sulfanyl-idene-4,5-dihydro-1,3,4-thio-diazole-2-thiol-ato)tin(IV)

- Application Summary : This compound is used as a laboratory chemical and for the synthesis of other substances .

- Methods of Application : The specific methods of application can vary depending on the specific reaction or synthesis process. The compound is typically used in a laboratory setting following standard safety procedures .

- Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis process. The product details do not provide specific results or outcomes .

- Application Summary : This compound is an important starting raw material in synthetic anticarcinogen Gefitinib technique, and is also the important intermediate of synthetic antibacterial drug Norxin. In addition, it is also the important intermediate of synthetic fluoro-containing pesticide weedicide, plant-growth regulator, sterilant etc .

- Methods of Application : The compound is prepared from a raw material 3,4-dichloronitrobenzene through a three-step reaction comprising the steps of fluorine displacement, hydrogenation reduction and salt formation .

- Results or Outcomes : The preparation method has the advantages of few byproducts, stable product properties, low reaction apparatus requirements because of the implementation of the nitro group reduction reaction using hydrogen and Pd-C at normal temperature, recycling of a solvent and Pd-C, and avoiding of the environmental pollution by introducing an excess HCl gas into an alkaline solution .

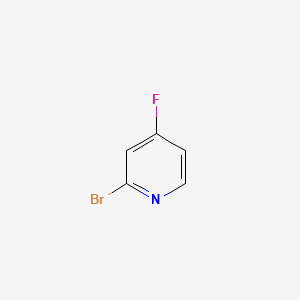

4-Fluorobenzylamine

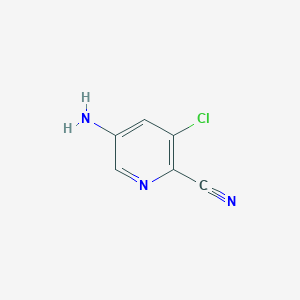

3-Chloro-4-fluoroaniline hydrochloride

- Application Summary : This compound has been studied for its crystal structure .

- Methods of Application : The compound was studied using X-ray diffraction techniques to determine its crystal structure .

- Results or Outcomes : The Sn(IV) atom in this compound is situated in a distorted trans-octahedral geometry. The equatorial plane is defined by two chelating 4-phenyl-5-sulfanyl-idene-4,5-dihydro-1,3,4-thio-diazole-2-thiol-ate ligands. The apical positions are occupied by two C atoms of 4-fluoro-benzyl groups .

- Application Summary : This compound has been studied for its crystal structure .

- Methods of Application : The compound was studied using X-ray diffraction techniques to determine its crystal structure .

- Results or Outcomes : The Sn(IV) atom, located on a twofold rotation axis, is in a skew trapezoidal–bipyramidal geometry, with the basal plane defined by two S, N -chelating 3-methylsulfanyl-1,2,4-thiadiazole-5-thiolate ligands. The apical positions are occupied by the C atoms of two 4-fluorobenzyl groups .

Bis(4-fluoro-benz-yl)bis-(4-phenyl-5-sulfanyl-idene-4,5-dihydro-1,3,4-thio-diazole-2-thiol-ato)tin(IV)

Bis(4-fluoro-benz-yl-κC)bis-(3-methyl-sulfanyl-1,2,4-thia-diazole-5-thiol-ato-κN,S)tin(IV)

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N.ClH/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12;/h1-8,17H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWBHCCOIATEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(4-fluoro-benzyl)-amine hydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.